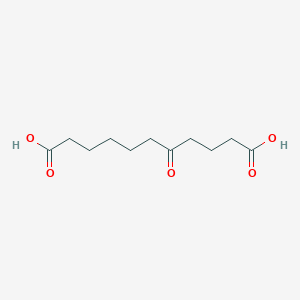

Undecanedioic acid, 5-oxo-

Description

Contextualization of Undecanedioic Acid Derivatives in Natural Product Chemistry

Undecanedioic acid is a naturally occurring C11 α,ω-dicarboxylic acid that has been identified in various natural sources, including certain plants like Aloe africana and Phaseolus vulgaris. gerli.com Its derivatives are of interest in natural product chemistry due to their diverse biological activities and potential applications. For instance, undecanedioic acid itself has been investigated for its antifungal properties. wwu.edu The presence of an oxo group, as in Undecanedioic acid, 5-oxo-, suggests a potential role as a metabolic intermediate or a signaling molecule derived from the oxidation of fatty acids. While specific research on the natural occurrence of 5-oxo-undecanedioic acid is limited, the study of related oxo fatty acids is a vibrant area of natural product chemistry. nih.gov These compounds are often products of enzymatic or oxidative processes in plants, fungi, and bacteria. nih.gov

Significance of Oxo-Functionalization within Long-Chain Fatty Acid Metabolism Studies

The metabolism of long-chain fatty acids is a fundamental biological process. A key pathway for the degradation of some fatty acids is ω-oxidation, which occurs in the endoplasmic reticulum of vertebrate liver and kidney cells. This pathway involves the hydroxylation of the terminal methyl group of a fatty acid, followed by oxidation to an aldehyde and then to a carboxylic acid, resulting in the formation of an α,ω-dicarboxylic acid. lipidmaps.org

During this process, ω-hydroxy and ω-oxo fatty acids are formed as intermediates. lipidmaps.orgsynzeal.com For example, the metabolism of undecanoic acid would proceed through 11-hydroxyundecanoic acid and 11-oxoundecanoic acid to form undecanedioic acid. lipidmaps.org The presence of an oxo group at the C-5 position in Undecanedioic acid, 5-oxo- suggests it may be formed through a different metabolic route, possibly involving the oxidation of a precursor fatty acid at the C-5 position. The study of such oxo-functionalized fatty acids is crucial for understanding the full spectrum of fatty acid metabolism and its regulation. Research has shown that various oxo fatty acids can be detected in biological samples, such as exhaled breath, indicating their role in metabolic processes. ebi.ac.uk

Current Research Landscape of Oxo-Dicarboxylic Acids

Current research on oxo-dicarboxylic acids is diverse, spanning environmental science, analytical chemistry, and biochemistry. In environmental studies, oxo-dicarboxylic acids are recognized as components of atmospheric aerosols, formed from the photooxidation of unsaturated fatty acids. google.com Their presence and concentration can provide insights into atmospheric chemistry and pollution sources.

From a biochemical perspective, research is focused on elucidating the metabolic pathways that produce and degrade these compounds. synzeal.com For instance, studies on the metabolism of dicarboxylic acids have shown that they can be further broken down through β-oxidation. mdpi.com The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), has been instrumental in the detection and quantification of these compounds in complex biological and environmental matrices. ebi.ac.uk

While specific studies on Undecanedioic acid, 5-oxo- are not abundant in publicly available literature, the broader research on oxo-dicarboxylic acids provides a solid framework for understanding its potential chemical and biological significance. The synthesis of related compounds has been explored in various contexts, including for potential therapeutic applications. chemsynthesis.com

Data Tables

To provide a comparative context for the properties of Undecanedioic acid, 5-oxo-, the following tables present data on related dicarboxylic and oxo-dicarboxylic acids.

Table 1: Physicochemical Properties of Selected Dicarboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Succinic Acid | C₄H₆O₄ | 118.09 | 185-190 |

| Adipic Acid | C₆H₁₀O₄ | 146.14 | 152-154 |

| Suberic Acid | C₈H₁₄O₄ | 174.19 | 141-144 |

| Sebacic Acid | C₁₀H₁₈O₄ | 202.25 | 133-137 |

| Undecanedioic Acid | C₁₁H₂₀O₄ | 216.27 | 108-110 |

| Dodecanedioic Acid | C₁₂H₂₂O₄ | 230.30 | 128-130 |

Data compiled from various chemical suppliers and databases.

Table 2: Examples of Studied Oxo-Carboxylic Acids

| Compound Name | Structure | Research Context |

| Pyruvic Acid | CH₃COCOOH | Central metabolite in glycolysis |

| α-Ketoglutaric acid | HOOC(CH₂)₂COCOOH | Key intermediate in the Krebs cycle |

| 4-Oxononanoic acid | CH₃(CH₂)₄CO(CH₂)₂COOH | Product of lipid peroxidation |

| 9-Oxononanoic acid | OHC(CH₂)₇COOH | Product of ozone-mediated oxidation of oleic acid |

| 11-Oxoundecanoic acid | OHC(CH₂)₉COOH | Intermediate in ω-oxidation of undecanoic acid ebi.ac.uk |

Structure

2D Structure

3D Structure

Properties

CAS No. |

87358-48-3 |

|---|---|

Molecular Formula |

C11H18O5 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

5-oxoundecanedioic acid |

InChI |

InChI=1S/C11H18O5/c12-9(6-4-8-11(15)16)5-2-1-3-7-10(13)14/h1-8H2,(H,13,14)(H,15,16) |

InChI Key |

MEEMMABYFKSQGY-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)CCCC(=O)O)CCC(=O)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Undecanedioic Acid, 5 Oxo and Analogues

Chemoenzymatic Synthetic Routes for Undecanedioic Acid and Related Compounds

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the broad reaction scope of chemical synthesis. foodb.ca This integrated approach is particularly effective for transforming renewable resources like fatty acids and plant oils into valuable dicarboxylic acids. nih.govnih.gov

Multi-enzyme cascades mimic nature's biosynthetic pathways by using several enzymes in a sequential, one-pot reaction to produce complex molecules from simple substrates. nih.gov These systems are highly efficient as they can operate under mild conditions, minimize intermediate purification steps, and overcome thermodynamic limitations. nih.gov In the context of fatty acid biotransformation, engineered microorganisms are often employed as whole-cell biocatalysts to convert long-chain fatty acids into α,ω-dicarboxylic acids. researchgate.net

A prominent pathway for this conversion is ω-oxidation. This process typically involves a three-step enzymatic sequence:

ω-Hydroxylation : A cytochrome P450 monooxygenase (CYP) introduces a hydroxyl group at the terminal methyl carbon (the ω-carbon) of a fatty acid. researchgate.netnih.gov

Oxidation to Aldehyde : An alcohol dehydrogenase (ADH) oxidizes the terminal hydroxyl group to an aldehyde. google.com

Oxidation to Carboxylic Acid : An aldehyde dehydrogenase (ALDH) completes the sequence by oxidizing the aldehyde to a carboxylic acid, yielding the α,ω-dicarboxylic acid. google.com

Below is a table summarizing various enzymatic systems used in the biotransformation of fatty acids.

| Precursor Fatty Acid | Key Enzyme(s) | Product(s) | Organism/System |

| Oleic Acid | Hydratase, Alcohol Dehydrogenase (ADH), Baeyer-Villiger Monooxygenase (BVMO) | Sebacic acid (Decanedioic acid) | Enzymatic Cascade |

| Ricinoleic Acid | Alcohol Dehydrogenase (ADH), Baeyer–Villiger Monooxygenase (BVMO) | 11-Hydroxyundecanoic acid, 1,11-Undecanedioic acid | Recombinant E. coli |

| Lauric Acid (C12) | CYP450 Monooxygenase, Alcohol Dehydrogenase, Aldehyde Dehydrogenase | 1,12-Dodecanedioic acid | Engineered E. coli |

| Myristic Acid (C14) | CYP450 Monooxygenase, Alcohol Dehydrogenase, Aldehyde Dehydrogenase | 1,14-Tetradecanedioic acid | Engineered E. coli |

| Saturated Fatty Acids (C6-C10) | P450 Peroxygenase, α-Hydroxyacid Oxidase | α-Ketoacids | One-pot Cascade |

This table presents examples of multi-enzyme systems for converting fatty acids into dicarboxylic acids and related compounds. researchgate.netrsc.orgnih.gov

Integrating chemical steps with biocatalysis allows for transformations that are difficult to achieve with enzymes alone. nih.gov This hybrid approach can involve chemical protection of functional groups, reduction of double bonds, or hydrolysis of intermediates produced during biotransformation.

A notable example is the synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. rsc.org The process begins with a biocatalytic step where recombinant E. coli converts ricinoleic acid into an ester intermediate. rsc.org This is followed by purely chemical steps: the carbon-carbon double bond of the ester is reduced via chemical hydrogenation, and the ester bond is subsequently hydrolyzed to yield n-heptanoic acid and 11-hydroxyundecanoic acid. rsc.org The resulting 11-hydroxyundecanoic acid can then be chemically oxidized under mild conditions to furnish the final product, 1,11-undecanedioic acid. rsc.org This chemoenzymatic route demonstrates how a biological process can create a key intermediate that is then modified through conventional organic chemistry to reach the target molecule.

Regioselective Chemical Oxidation for Oxo-Group Introduction

The introduction of an oxo-group at a specific, non-terminal position of an aliphatic chain, as required for 5-oxo-undecanedioic acid, is a significant synthetic challenge. This requires highly regioselective oxidation methods that can target a specific methylene (B1212753) C-H bond within the molecule.

One established chemical method for producing dicarboxylic acids involves the oxidative cleavage of cyclic ketones. researchgate.net This process is used industrially to produce adipic acid from cyclohexanone. The reaction typically involves oxidizing the cyclic ketone with strong oxidizing agents like nitric acid, or alternatively, with molecular oxygen or hydrogen peroxide in the presence of transition metal catalysts. researchgate.net For instance, the oxidation of cyclopentanone (B42830) can yield glutaric acid with high conversion and selectivity. researchgate.net Similarly, cyclododecanone (B146445) can be oxidized to 1,12-dodecanedioic acid with a selectivity of up to 76%. researchgate.net

While this method is effective for producing α,ω-dicarboxylic acids, its application to the synthesis of 5-oxo-undecanedioic acid would require a specifically substituted C11 cyclic precursor, which may not be readily available.

The table below shows examples of dicarboxylic acids obtained from the oxidation of various cyclic ketones.

| Cyclic Ketone Precursor | Catalyst/Oxidant | Resulting Dicarboxylic Acid | Selectivity (%) |

| Cyclopentanone | Mn(II) salt / O₂ | Glutaric Acid | up to 68% |

| Cyclohexanone | Nitric Acid | Adipic Acid | Industrial Process |

| 4-Methylcyclohexanone | Mn(II) salt / O₂ | 4-Methyladipic Acid | 72% |

| Cyclododecanone | Mn(II) salt / O₂ | 1,12-Dodecanedioic Acid | 76% |

This table illustrates the synthesis of dicarboxylic acids through the chemical oxidation of cyclic ketones. researchgate.net

Introducing an oxo-group at a specific internal position of a pre-formed alkane diacid like undecanedioic acid requires the selective activation of a C-H bond. The direct, regioselective oxidation of unactivated methylene (C-H) bonds in a long aliphatic chain is notoriously difficult due to the similar reactivity of these bonds. nih.gov

Modern synthetic chemistry has developed several strategies to address this challenge:

Directed C-H Activation : This approach uses a directing group, often temporarily attached to the molecule, to guide a metal catalyst to a specific C-H bond. For dicarboxylic acids, one of the carboxyl groups could potentially serve as a directing group to functionalize a nearby C-H bond, although achieving selectivity at a distal position like C-5 remains a hurdle. nih.gov

Biomimetic Catalysis : Researchers have developed iron-based catalysts that mimic the action of cytochrome P450 enzymes. These catalysts can perform selective C-H oxidation on complex molecules, often favoring sterically accessible or electronically activated positions. nih.gov

Photocatalysis : The use of decatungstate photocatalysis enables mild and selective aerobic oxidation of Csp³-H bonds. The selectivity is often driven by steric factors, with oxidation occurring preferentially at the least hindered positions. nih.gov

While these methods offer potential pathways, achieving selective oxidation precisely at the C-5 position of undecanedioic acid would likely require significant catalyst and reaction engineering. An alternative chemoenzymatic approach could involve the use of P450 enzymes that are known to perform in-chain hydroxylation on fatty acids. researchgate.net If an enzyme could be engineered to selectively hydroxylate undecanedioic acid at the C-5 position, the resulting alcohol could then be chemically oxidized to the desired 5-oxo derivative.

Derivatization from ω-Hydroxy Fatty Acid Precursors

An alternative and promising route to undecanedioic acid and its analogues begins with ω-hydroxy fatty acids. These compounds, which possess a hydroxyl group at the terminal carbon, can be produced from renewable fatty acids using engineered biocatalysts. nih.gov

The synthesis proceeds via the ω-oxidation pathway, similar to the process described in section 2.1.1. The key first step is the highly regioselective terminal hydroxylation of a fatty acid, which is catalyzed by enzymes from the CYP153A family of P450 monooxygenases. google.com These enzymes are valued for their ability to almost exclusively hydroxylate the ω-position of medium- to long-chain fatty acids. google.com

Once the ω-hydroxy fatty acid is formed, it serves as a precursor for the corresponding α,ω-dicarboxylic acid. The conversion is completed by the sequential action of an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH), which oxidize the terminal hydroxyl group to a carboxylic acid. researchgate.netnih.gov

For the synthesis of undecanedioic acid, this pathway would ideally start with undecanoic acid, which would be converted to 11-hydroxyundecanoic acid. Subsequent oxidation would then yield the target diacid. The introduction of the 5-oxo group would then be performed as a separate functionalization step on the undecanedioic acid product, as discussed in section 2.2.2. This modular approach separates the formation of the dicarboxylic acid backbone from the specific in-chain oxidation step.

Principles of Green Chemistry in Undecanedioic Acid Synthesis

The growing emphasis on sustainable development has propelled the integration of green chemistry principles into the synthesis of industrial chemicals, including long-chain dicarboxylic acids like undecanedioic acid and its analogues. nih.gov Traditional chemical manufacturing processes for these compounds often involve harsh conditions, petroleum-based feedstocks, and the generation of significant waste, prompting the search for more environmentally benign alternatives. nih.govnih.gov The application of green chemistry aims to mitigate these issues by focusing on core principles such as the use of renewable feedstocks, the deployment of biocatalysis, and the optimization of reaction efficiency to minimize waste, as measured by metrics like atom economy and the Environmental Factor (E-Factor). nih.govchembam.com

Renewable Feedstocks: A Sustainable Starting Point

A fundamental principle of green chemistry is the utilization of renewable raw materials in place of depleting fossil fuels. abiosus.org For the synthesis of undecanedioic acid and other dicarboxylic acids, vegetable oils and fatty acids present a promising and sustainable feedstock source. abiosus.orgnih.gov Natural oils and fatty acids provide complex molecular structures that can be converted into valuable chemicals in fewer steps compared to petrochemical routes. abiosus.org

Ricinoleic acid, the primary component of castor oil, has been identified as a key renewable precursor for producing 1,11-undecanedioic acid. rsc.orgnih.gov Similarly, oleic acid can be used as a starting material for producing 1,9-nonanedioic acid (azelaic acid). nih.gov These bio-based feedstocks offer a pathway to reduce the carbon footprint and dependence on petroleum products associated with traditional chemical production. lbl.gov

Biocatalysis and Chemo-enzymatic Routes

The use of enzymes and whole-cell biocatalysts is a cornerstone of green synthesis, offering high selectivity and efficiency under mild reaction conditions, such as lower temperatures and pressures. rsc.orgpharmasalmanac.com Biocatalysis often circumvents the need for hazardous reagents and can significantly reduce energy consumption and waste generation. mdpi.com

These enzymatic and chemo-enzymatic strategies stand in contrast to traditional chemical methods that may rely on strong oxidants and produce more substantial waste streams. nih.gov

Table 1: Comparison of General Characteristics: Biocatalysis vs. Traditional Chemocatalysis

| Feature | Biocatalysis | Traditional Chemocatalysis |

|---|---|---|

| Catalyst | Enzymes (e.g., lipases, dehydrogenases) | Metal complexes, strong acids/bases |

| Reaction Conditions | Mild (lower temp. & pressure) | Often harsh (high temp. & pressure) |

| Solvents | Often aqueous | Often organic solvents |

| Selectivity | High (Regio- and Enantioselectivity) | Can be low, leading to byproducts |

| Feedstock | Often renewable (e.g., fatty acids) | Often petroleum-based |

| Environmental Impact | Generally lower waste, less hazardous | Higher E-Factor, potential for hazardous waste |

Green Chemistry Metrics: Quantifying Sustainability

To evaluate the "greenness" of a synthetic route, several metrics have been established. Two of the most prominent are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy : This metric, introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.gov An ideal, 100% atom economy means that all atoms from the reactants are found in the product, with no atoms wasted as byproducts. rsc.org Addition and rearrangement reactions are typically high in atom economy, whereas substitution and elimination reactions are often less efficient. nih.gov

E-Factor : Developed by Roger Sheldon, the E-Factor provides a broader measure of environmental impact by quantifying the total mass of waste generated per unit mass of product. chembam.comlibretexts.org It accounts for byproducts, solvent losses, and leftover reactants. libretexts.org A lower E-Factor signifies a more sustainable process. Different industry sectors have vastly different typical E-Factors, with pharmaceuticals historically having a much higher E-Factor than bulk chemicals, reflecting the complexity and smaller scale of the syntheses. nih.govrsc.org

The application of biocatalysis and renewable feedstocks in the synthesis of undecanedioic acid analogues directly addresses these metrics by designing pathways that are inherently more efficient and less waste-intensive. nih.gov

| Reaction Conditions | Biotransformation at near-ambient temperatures; subsequent chemical steps under mild conditions | rsc.org |

Iii. Biosynthetic Pathways and Non Human Biological Roles of Oxo Dicarboxylic Acids

Microbial Biotransformation of Fatty Acids to Dicarboxylic Acids and their Oxo-Derivatives

The microbial conversion of renewable fatty acids and plant oils presents a sustainable alternative to petrochemical-based methods for producing α,ω-dicarboxylic acids (DCAs). These DCAs are valuable platform chemicals used as monomers in the synthesis of polymers like polyesters and polyamides. Microbial systems, particularly engineered yeasts and bacteria, can efficiently convert long-chain fatty acids into DCAs of various lengths, including undecanedioic acid. While the direct microbial synthesis of oxo-derivatives like 5-oxo-undecanedioic acid is a more complex, multi-step process, the foundational pathways for creating the dicarboxylic acid backbone are well-established. This biotransformation primarily relies on the ω-oxidation pathway, which oxidizes the terminal methyl group of a fatty acid to a carboxylic acid, thereby forming a DCA.

The conversion of a fatty acid to its corresponding α,ω-dicarboxylic acid in microorganisms is a multi-step enzymatic cascade, primarily known as the ω-oxidation pathway. This pathway involves a series of oxidation reactions that target the terminal methyl (ω) carbon of the fatty acid chain.

The key enzymatic players in this pathway are:

Cytochrome P450 Monooxygenases (CYP450s) : These enzymes initiate the process by catalyzing the hydroxylation of the terminal methyl group of the fatty acid, converting it into a primary alcohol (ω-hydroxy fatty acid). This is often the rate-limiting step in the pathway. These enzymes are part of a complex that requires an electron transfer system, typically involving a NADPH-dependent cytochrome P450 reductase.

Alcohol Dehydrogenases (ADHs) : The newly formed ω-hydroxy fatty acid is then oxidized to an ω-oxo fatty acid (an aldehyde) by the action of alcohol dehydrogenases. wikipedia.org These enzymes are a broad group that facilitates the interconversion between alcohols and aldehydes or ketones, often using NAD+ as a cofactor. mdpi.comresearchgate.net

Aldehyde Dehydrogenases (ALDHs) : In the final step, the terminal aldehyde group is further oxidized to a carboxylic acid by aldehyde dehydrogenases. This reaction completes the formation of the α,ω-dicarboxylic acid.

This sequential oxidation—from methyl to alcohol to aldehyde to carboxylic acid—at the ω-position, combined with the pre-existing carboxyl group at the α-position, yields the final dicarboxylic acid product.

| Enzyme Class | Function in ω-Oxidation Pathway | Substrate | Product |

|---|---|---|---|

| Cytochrome P450 Monooxygenase | Terminal methyl group hydroxylation | Fatty Acid | ω-Hydroxy Fatty Acid |

| Alcohol Dehydrogenase (ADH) | Oxidation of the terminal alcohol group | ω-Hydroxy Fatty Acid | ω-Oxo Fatty Acid (Aldehyde) |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of the terminal aldehyde group | ω-Oxo Fatty Acid (Aldehyde) | α,ω-Dicarboxylic Acid |

To make microbial production of DCAs economically viable, metabolic engineering strategies are employed to create highly efficient microbial cell factories. The primary goals of this engineering are to maximize the carbon flux towards the desired DCA product and to prevent its subsequent degradation.

Key strategies for enhancing DCA production in hosts like Candida tropicalis and Escherichia coli include:

Blocking the β-Oxidation Pathway : The β-oxidation pathway is the primary route for fatty acid degradation in microorganisms. DCAs, once formed, can be recognized as substrates for this pathway and subsequently broken down, reducing the final product yield. Therefore, a crucial engineering step is the deletion of key genes involved in β-oxidation (e.g., genes encoding acyl-CoA oxidases). This blockage prevents the degradation of the newly synthesized DCAs, leading to their accumulation and secretion from the cell. researchgate.net

These genetic modifications redirect the cellular metabolism of fatty acids from catabolism (energy production) towards the biosynthesis of valuable long-chain dicarboxylic acids. researchgate.net

Enzymatic and Non-Enzymatic Biogenesis of Oxo-Fatty Acids

The formation of an oxo- (or keto-) group on a fatty acid chain is a critical modification that can occur through several enzymatic pathways. This process typically involves the oxidation of a hydroxyl group or the rearrangement of an unstable hydroperoxide intermediate. These reactions are distinct from the ω-oxidation pathway that forms the dicarboxylic acid backbone and are responsible for introducing the ketone functionality, such as the one found at the 5-position in 5-oxo-undecanedioic acid.

The biogenesis of oxo-fatty acids can proceed via two primary mechanisms: the conversion of fatty acid hydroperoxides or the direct oxidation of a secondary alcohol (hydroxy fatty acid).

Formation from Hydroperoxides : The lipoxygenase (LOX) pathway is a major route for the oxygenation of polyunsaturated fatty acids. researchgate.netnih.gov LOX enzymes introduce molecular oxygen into fatty acids to create unstable fatty acid hydroperoxides. mdpi.com These intermediates can then be acted upon by other enzymes. For instance, hydroperoxide lyase can cleave the fatty acid chain at the hydroperoxide, yielding an aldehyde and an oxo-acid fragment. portlandpress.com Alternatively, other enzymatic rearrangements of the hydroperoxide can also lead to the formation of a ketone group. rsc.org

Formation from Alcohols (5-Oxo-ETE Pathway) : A well-characterized example of oxo-group formation from a hydroxyl group is the synthesis of 5-oxo-eicosatetraenoic acid (5-oxo-ETE). nih.govkarger.com This pathway provides a direct enzymatic model for the creation of a 5-oxo position. The process begins with the formation of 5(S)-hydroperoxyeicosatetraenoic acid (5-HpETE) from arachidonic acid by 5-lipoxygenase. This hydroperoxide is then reduced to 5(S)-hydroxyeicosatetraenoic acid (5-HETE). The key step is the subsequent oxidation of the hydroxyl group at carbon 5 by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) . nih.govkarger.com This enzyme is highly specific for 5-HETE and uses NADP+ as a cofactor to catalyze the conversion of the alcohol to a ketone, yielding 5-oxo-ETE. nih.govnih.gov The synthesis of 5-oxo-ETE is significantly increased under conditions of oxidative stress, which favor the oxidation of NADPH to NADP+, thereby increasing the availability of the required cofactor. nih.govkarger.com

| Step | Enzyme | Substrate | Product | Description |

|---|---|---|---|---|

| 1 | 5-Lipoxygenase (5-LOX) | Arachidonic Acid | 5-HpETE | Dioxygenation of arachidonic acid. |

| 2 | Peroxidases | 5-HpETE | 5-HETE | Reduction of the hydroperoxide to an alcohol. |

| 3 | 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) | 5-HETE | 5-Oxo-ETE | NADP+-dependent oxidation of the hydroxyl group to a ketone. nih.gov |

Unspecific peroxygenases (UPOs) are a class of heme-thiolate enzymes secreted by fungi that are gaining significant attention for their biocatalytic potential. nih.govacs.org Functionally, they act as hybrids of peroxidases and cytochrome P450 monooxygenases. mdpi.com UPOs can catalyze a wide range of oxyfunctionalization reactions, including the hydroxylation and epoxidation of unsaturated fatty acids, using hydrogen peroxide (H₂O₂) as both the oxidant and the source of oxygen. mdpi.comnih.govresearchgate.net

The role of UPOs in the context of oxo-fatty acid biogenesis is primarily as catalysts for the initial hydroxylation step. researchgate.net They can introduce a hydroxyl group at various positions along the fatty acid chain. mdpi.com This hydroxylation is a critical prerequisite for the formation of an oxo-group. Once a secondary alcohol (hydroxy fatty acid) is formed by a UPO, it can then serve as a substrate for a dehydrogenase enzyme (similar to 5-HEDH described above), which would perform the subsequent oxidation to the corresponding ketone (oxo-fatty acid). nih.gov Therefore, UPOs can act in the first stage of a two-step enzymatic pathway to generate oxo-fatty acids from unsaturated fatty acid precursors.

Intermediary Metabolism of Long-Chain Dicarboxylic Acids and Oxo-Fatty Acids in Non-Human Systems

Once formed, long-chain dicarboxylic acids and oxo-fatty acids can be further metabolized by non-human organisms, typically through oxidative degradation pathways to generate energy and metabolic intermediates. The primary catabolic route for dicarboxylic acids is peroxisomal β-oxidation, which differs in its location and enzymatic machinery from the mitochondrial β-oxidation used for most monocarboxylic fatty acids. nih.govnih.gov

The metabolism of oxo-fatty acids is less universally defined and can be substrate-specific. Using 5-oxo-ETE as an example, its catabolism in non-human cells can proceed via several routes. One major pathway is ω-oxidation, leading to the formation of 5-oxo-20-hydroxy-ETE. karger.com Another route involves reduction of the oxo-group; the same enzyme that forms 5-oxo-ETE, 5-HEDH, is reversible and can use NADPH to reduce the ketone back to the alcohol, 5-HETE. karger.com This indicates that the oxo-group is a dynamic functional group that can be interconverted or serve as a site for further metabolic modification. In anaerobic microbial systems, long-chain DCAs can also be degraded via β-oxidation, leading to the intermediate accumulation of shorter-chain fatty acids like propionate (B1217596) or butyrate (B1204436) before eventual conversion to acetate (B1210297) and methane. oup.com

| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation |

|---|---|---|

| Primary Substrates | Short, medium, and long-chain fatty acids | Very-long-chain fatty acids, Dicarboxylic acids nih.gov |

| Cellular Location | Mitochondria | Peroxisomes nih.gov |

| First Dehydrogenation Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase nih.gov |

| Electron Acceptor (First Step) | FAD | O₂ (producing H₂O₂) nih.gov |

| Primary Function | ATP production | Chain shortening of specific fatty acids for subsequent mitochondrial oxidation nih.gov |

Compound Name Reference Table

| Compound Name |

|---|

| Undecanedioic acid, 5-oxo- |

| Undecanedioic acid |

| ω-Hydroxy fatty acid |

| ω-Oxo fatty acid |

| Arachidonic acid |

| 5-Oxo-eicosatetraenoic acid (5-oxo-ETE) |

| 5(S)-Hydroperoxyeicosatetraenoic acid (5-HpETE) |

| 5(S)-Hydroxyeicosatetraenoic acid (5-HETE) |

| 5-oxo-20-hydroxy-ETE |

| Acetyl-CoA |

| Propionate |

| Butyrate |

| Acetate |

Catabolic Pathways (e.g., β-oxidation) and Anabolic Conversions.

The catabolism of dicarboxylic acids, including oxo-dicarboxylic acids like 5-oxo-undecanedioic acid, is a critical process for cellular energy production and the recycling of carbon skeletons. The primary pathway for the degradation of these molecules is β-oxidation. This process systematically shortens the carbon chain of the fatty acid, releasing acetyl-CoA in each cycle.

Dicarboxylic acids are typically formed from monocarboxylic fatty acids through a process known as ω-oxidation, which occurs in the endoplasmic reticulum. This process introduces a second carboxylic acid group at the opposite end of the fatty acid chain. Following their formation, these dicarboxylic acids are transported into peroxisomes for degradation. nih.govnih.gov

Peroxisomal β-oxidation differs slightly from the more commonly known mitochondrial β-oxidation. While the core four enzymatic steps—oxidation, hydration, oxidation, and thiolytic cleavage—are similar, the enzymes involved can differ. wikipedia.orgnih.gov In the context of dicarboxylic acids, the β-oxidation can commence from either of the two carboxyl ends of the molecule. nih.gov

The presence of a ketone group, as in 5-oxo-undecanedioic acid, introduces a modification to the standard β-oxidation pathway. The ketone group must be addressed by specific enzymes to allow the cycle to proceed. While direct enzymatic evidence for 5-oxo-undecanedioic acid is scarce, the general metabolism of keto acids involves reductases or dehydrogenases that can convert the keto group to a hydroxyl group, which can then be further processed within the β-oxidation cycle. Alternatively, the keto group may influence which end of the dicarboxylic acid is initially targeted for β-oxidation.

The breakdown of 5-oxo-undecanedioic acid through β-oxidation would be expected to yield shorter-chain dicarboxylic acids and acetyl-CoA. This acetyl-CoA can then be utilized in the citric acid cycle for energy production in the form of ATP. microbenotes.comaocs.org

Anabolic conversions of oxo-dicarboxylic acids are less well-documented. However, the intermediates of catabolic pathways often serve as precursors for anabolic processes. For instance, the shorter-chain dicarboxylic acids produced during the degradation of 5-oxo-undecanedioic acid could potentially be used in the synthesis of other molecules. In some microorganisms, dicarboxylic acids can be incorporated into other metabolic pathways or used as building blocks for more complex molecules. nih.gov

Table 1: Key Stages in the Catabolism of Dicarboxylic Acids

| Stage | Description | Location | Key Enzymes (General) | Products |

| ω-Oxidation (Formation) | Introduction of a second carboxylic acid group at the ω-carbon of a monocarboxylic fatty acid. | Endoplasmic Reticulum | Cytochrome P450 monooxygenases, Alcohol dehydrogenase, Aldehyde dehydrogenase | Dicarboxylic acid |

| Activation | Attachment of Coenzyme A to one of the carboxyl groups. | Peroxisome | Acyl-CoA synthetase | Dicarboxylyl-CoA |

| Peroxisomal β-Oxidation | Iterative four-step cycle (oxidation, hydration, oxidation, thiolysis) to shorten the carbon chain. | Peroxisome | Acyl-CoA oxidase, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Thiolase | Shorter-chain dicarboxylic acids, Acetyl-CoA |

| Further Metabolism | Acetyl-CoA enters the citric acid cycle for energy production. | Mitochondria | Citric acid cycle enzymes | ATP, CO₂, H₂O |

Functional Significance in Specific Organisms and Biological Processes (e.g., nutrient roles in certain contexts).

While specific research on the functional significance of 5-oxo-undecanedioic acid in non-human organisms is limited, the broader class of dicarboxylic and oxo-dicarboxylic acids is known to play various roles in different biological contexts.

In certain microorganisms, dicarboxylic acids can serve as a carbon and energy source. researchgate.net Bacteria and fungi possess metabolic pathways that enable them to utilize these compounds when other primary nutrients are scarce. The ability to catabolize dicarboxylic acids provides a metabolic flexibility that can be advantageous in diverse environments.

Some medium-chain dicarboxylic acids have been shown to possess antimicrobial properties, particularly against certain fungi. nih.gov This suggests a potential role in microbial interactions, where one organism might produce such compounds to inhibit the growth of competitors.

In the realm of plant biology, a well-studied oxo-dicarboxylic acid is 12-oxo-phytodienoic acid (OPDA). OPDA is a precursor to the plant hormone jasmonic acid and also functions as a signaling molecule in its own right. nih.gov It is involved in plant defense responses against herbivores and pathogens, as well as in developmental processes. While structurally different from 5-oxo-undecanedioic acid, the example of OPDA highlights that oxo-dicarboxylic acids can have important signaling functions in biological systems. Oxidized fatty acids, in general, are recognized as a group of molecules that can act as signaling molecules in interactions between different kingdoms of life. mdpi.com

The presence of dicarboxylic acids in various organisms and environments points to their involvement in a range of biological processes, from central metabolism to chemical defense and signaling. The specific roles of 5-oxo-undecanedioic acid are likely to be context-dependent, varying with the organism and its environment.

Table 2: Potential Biological Roles of Oxo-Dicarboxylic Acids in Non-Human Organisms

| Biological Role | Organism Type (Example) | Description of Function |

| Nutrient Source | Bacteria, Fungi | Can be utilized as a carbon and energy source through catabolic pathways like β-oxidation. researchgate.net |

| Antimicrobial Agent | Fungi, Bacteria | May inhibit the growth of competing microorganisms. nih.gov |

| Signaling Molecule | Plants | Can act as signaling molecules in defense and developmental pathways (e.g., 12-oxo-phytodienoic acid). nih.gov |

| Metabolic Intermediate | Various Organisms | Can serve as an intermediate in various metabolic pathways, linking different biochemical processes. |

Iv. Analytical and Spectroscopic Characterization Methodologies for Undecanedioic Acid, 5 Oxo

Advanced Chromatographic Separation Techniques for Oxo-Dicarboxylic Acids

Chromatography is fundamental to isolating oxo-dicarboxylic acids from complex mixtures. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and polarity.

Due to their low volatility and high polarity, dicarboxylic and oxo-dicarboxylic acids are not directly suitable for analysis by gas chromatography. nih.govresearchgate.net A critical prerequisite is a chemical derivatization step to convert the polar carboxyl groups into more volatile and thermally stable ester or silyl derivatives. nih.govcolostate.edu This process enhances chromatographic peak shape and improves separation efficiency on non-polar GC columns. nih.gov

Two of the most common derivatization procedures for dicarboxylic acids are esterification and silylation. researchgate.netnih.gov Esterification, often performed using reagents like Boron trifluoride (BF₃) in an alcohol such as butanol, converts carboxylic acids into their corresponding esters. nih.govbohrium.com Silylation, using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces acidic protons with trimethylsilyl (TMS) groups. nih.govnih.gov While both methods are effective, BSTFA is often preferred for samples collected in low volumes as it can provide lower detection limits and higher reproducibility for a range of dicarboxylic acids. nih.gov The resulting volatile derivatives are then separated on a capillary column (e.g., DB-5) and detected by a mass spectrometer, which provides both quantification and structural information based on characteristic fragmentation patterns. bohrium.com

| Derivatization Agent | Type | Target Functional Group | Advantages | Common Applications |

| BF₃/Butanol | Esterification | Carboxylic Acid (-COOH) | Low detection limits (pg range), stable derivatives. nih.gov | Analysis of oxygenated species in atmospheric aerosols. bohrium.com |

| BSTFA | Silylation | Carboxylic Acid (-COOH), Hydroxyl (-OH) | Fast, reproducible, effective for low sample volumes. researchgate.netnih.gov | Determination of low-molecular-weight dicarboxylic acids in particulate matter. nih.gov |

| MSTFA | Silylation | Carboxylic Acid (-COOH), Hydroxyl (-OH) | Efficient, quantitative, and reproducible for one-step derivatization. researchgate.net | Broad analysis of O-containing compounds in aerosol samples. researchgate.net |

Liquid chromatography, particularly Ultra-Performance Liquid Chromatography (UPLC), coupled with high-resolution mass spectrometry like Time-of-Flight (TOF), is exceptionally well-suited for analyzing polar analytes such as Undecanedioic acid, 5-oxo- directly in their native form. nih.govphcog.com This approach circumvents the need for derivatization, which can be time-consuming and introduce variability. bohrium.comnih.gov

In a typical LC/MS setup, separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution of a polar mobile phase, commonly a mixture of water and acetonitrile containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency. phcog.com The eluent is then introduced into the mass spectrometer, where electrospray ionization (ESI) is used to generate ions in either positive or negative mode. massbank.eu Negative ion mode is often preferred for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. massbank.euresearchgate.net The TOF mass analyzer provides high mass accuracy, enabling the confident determination of the elemental composition of the parent ion and its fragments. nih.gov

| Parameter | Typical Condition | Purpose |

| Chromatography | UPLC | Provides rapid and high-resolution separation. phcog.com |

| Column | Reversed-Phase C18 | Retains and separates analytes based on hydrophobicity. phcog.comnih.gov |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Gradient elution separates compounds with varying polarities. phcog.com |

| Ionization | Electrospray Ionization (ESI), Negative Mode | Generates [M-H]⁻ ions from acidic analytes. massbank.euresearchgate.net |

| Mass Analyzer | Time-of-Flight (TOF) | Measures mass-to-charge ratio with high accuracy for formula determination. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including oxo-dicarboxylic acids. nih.govethz.ch Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom in the molecule can be determined, revealing the connectivity and spatial arrangement of the atoms. thieme-connect.deethernet.edu.et

For Undecanedioic acid, 5-oxo-, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the long methylene (B1212753) chain, with those alpha to the carbonyl and carboxylic acid groups appearing at a lower field (higher ppm) due to deshielding effects. The ¹³C NMR spectrum would similarly provide characteristic chemical shifts for the carbonyl carbon (C=O), the two carboxyl carbons (-COOH), and the individual methylene carbons (-CH₂-) along the aliphatic chain. nih.govresearchgate.net Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish proton-proton and proton-carbon connectivities, respectively, confirming the precise location of the oxo group at the C-5 position. ethz.ch

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |

| -CH₂-COOH | ~2.2-2.4 | ~34-36 | Protons and carbons alpha to a carboxylic acid are deshielded. |

| -CH₂-CO- | ~2.5-2.7 | ~40-43 | Protons and carbons alpha to a ketone are more strongly deshielded than those next to a carboxylic acid. |

| Aliphatic -CH₂- | ~1.2-1.7 | ~24-32 | Protons and carbons in the middle of the alkyl chain experience a more shielded, alkane-like environment. |

| -COOH | ~10-12 | ~175-185 | Acidic proton signal is broad and far downfield; carboxyl carbon is highly deshielded. |

| -C=O | N/A | >200 | Ketone carbonyl carbon is the most deshielded carbon in the molecule. |

Note: The chemical shifts are estimated values and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is essential for confirming the molecular weight of Undecanedioic acid, 5-oxo- and for providing structural information through the analysis of its fragmentation patterns. uva.nl High-resolution mass spectrometry can determine the monoisotopic mass with high precision, allowing for the unambiguous assignment of the molecular formula (C₁₁H₁₈O₅).

When subjected to tandem mass spectrometry (MS/MS), the deprotonated molecule [M-H]⁻ undergoes collision-induced dissociation (CID), breaking apart in a predictable manner. For dicarboxylic acids, characteristic fragmentation pathways include the neutral losses of water (H₂O) and carbon dioxide (CO₂). researchgate.netresearchgate.net The presence of the ketone group at the C-5 position would induce specific cleavages (alpha-cleavage) on either side of the carbonyl group, generating fragment ions that are diagnostic for the location of the oxo functionality. libretexts.org Analysis of these fragments allows researchers to piece together the molecular structure, complementing the data obtained from NMR spectroscopy. nih.gov

| Ion | Expected m/z (Negative Mode) | Description |

| [M-H]⁻ | 229.1081 | Deprotonated molecular ion. |

| [M-H-H₂O]⁻ | 211.0975 | Loss of a water molecule from the molecular ion. researchgate.net |

| [M-H-CO₂]⁻ | 185.1180 | Decarboxylation (loss of carbon dioxide). researchgate.netresearchgate.net |

| Alpha-cleavage fragments | Varies | Fragments resulting from cleavage adjacent to the C-5 ketone group. libretexts.org |

Note: m/z values are calculated based on the monoisotopic mass of the most common isotopes.

Optimization of Sample Preparation and Extraction Protocols from Research Matrices

The effective analysis of Undecanedioic acid, 5-oxo- is highly dependent on the efficiency of its extraction from the sample matrix, such as biological fluids or atmospheric aerosols. nih.govresearchgate.net The goal of sample preparation is to isolate and concentrate the target analyte while removing interfering substances.

For solid samples like aerosol filters, a common approach involves extraction with an organic solvent mixture, sometimes combined with ultrasonication to enhance recovery. nih.gov A method developed for various oxygenated species, including oxo-carboxylic acids, utilizes a one-step extraction and derivatization with a hexane/butanol/BF₃ mixture, which improves recoveries for more volatile analytes by eliminating a water evaporation step. bohrium.comresearchgate.net

For liquid samples, solid-phase extraction (SPE) is a widely used technique. nih.gov SPE cartridges with specific sorbents can selectively retain dicarboxylic acids from an aqueous matrix, which are then eluted with a small volume of an organic solvent. This process effectively concentrates the analyte and purifies it from salts and other polar interferences that could suppress ionization in LC/MS analysis. nih.gov The choice of solvent, pH, and sorbent material are critical parameters that must be optimized to achieve maximum recovery and reproducibility.

| Technique | Matrix Type | Protocol Summary | Key Advantages |

| Solvent Extraction | Solid (e.g., Aerosol Filters) | Ultrasonication with a solvent mixture (e.g., hexane/butanol) to extract analytes. bohrium.comnih.gov | Good for a broad range of compounds; can be combined with derivatization. bohrium.com |

| Solid-Phase Extraction (SPE) | Liquid (e.g., Aqueous Extracts) | Sample is passed through a cartridge to adsorb the analyte, which is later eluted with a solvent. nih.gov | Concentrates the analyte and removes interfering salts and polar compounds. nih.gov |

| Liquid-Liquid Extraction | Liquid | Partitioning of the analyte between two immiscible liquid phases (e.g., water and an organic solvent). | Simple and effective for initial sample cleanup. |

V. Chemical Synthesis and Study of Derivatives and Analogues of Undecanedioic Acid, 5 Oxo

Design and Synthesis of Undecanedioic Acid Analogues with Varying Oxo-Positions

The strategic placement of a ketone group along the alkyl chain of undecanedioic acid can significantly influence its chemical properties and biological interactions. The synthesis of analogues with the oxo- group at positions other than C-5 allows for a systematic investigation of how this structural variation affects molecular behavior.

General synthetic strategies for producing long-chain oxo-dicarboxylic acids often involve the oxidation of a corresponding secondary alcohol or the ozonolysis of an unsaturated precursor. google.com For instance, a common approach is the oxidation of a hydroxy-dicarboxylic acid at the desired position using an oxidizing agent like chromium trioxide. guidechem.com Another method involves the cleavage of a cyclic alkene precursor.

The design of these analogues is typically guided by the intention to mimic or antagonize the function of endogenous oxo-fatty acids. By varying the position of the carbonyl group, researchers can alter the molecule's polarity, conformation, and ability to fit into enzyme active sites or ligand binding pockets.

Below is a conceptual table outlining potential synthetic routes to create positional isomers of oxo-undecanedioic acid, starting from undecanedioic acid.

| Target Analogue | Potential Precursor | Key Synthetic Transformation | Example Reagents |

|---|---|---|---|

| Undecanedioic acid, 2-oxo- | Undecanedioic acid | α-Bromination followed by hydrolysis/oxidation | N-Bromosuccinimide (NBS), H₂O |

| Undecanedioic acid, 3-oxo- | 3-Hydroxyundecanedioic acid ester | Oxidation of secondary alcohol | Pyridinium chlorochromate (PCC) |

| Undecanedioic acid, 4-oxo- | 4-Hydroxyundecanedioic acid ester | Oxidation of secondary alcohol | Chromium trioxide (CrO₃) |

| Undecanedioic acid, 6-oxo- | 6-Hydroxyundecanedioic acid ester | Oxidation of secondary alcohol | Dess-Martin periodinane |

Exploration of Derivatives with Modified Alkyl Chains or Additional Substituents

Modifying the undecanedioic acid backbone, either by altering the alkyl chain length or by introducing substituents, provides another avenue for exploring structure-activity relationships. These modifications can impact the molecule's lipophilicity, steric profile, and electronic properties.

Alkyl Chain Modification: Derivatives can be synthesized with shorter or longer carbon chains to assess how length influences biological activity. For example, analogues like dodecanedioic acid, 5-oxo- or decanedioic acid, 5-oxo- could be synthesized. The synthesis of medium-chain dicarboxylic acids can be achieved through methods like hydrodeoxygenation of aldol (B89426) condensation products derived from cellulose. rsc.org

Introduction of Additional Substituents: Functional groups such as hydroxyl groups, alkyl groups (e.g., methyl), or halogens can be introduced at various positions on the carbon chain. The introduction of a hydroxyl group, for instance, could be accomplished through a stereoselective aldol reaction. nih.gov These substituents can serve as probes to understand the binding requirements of potential protein targets. For example, undecanedioic acid itself has been used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), demonstrating its utility as a scaffold for more complex molecules. caymanchem.com

The following interactive table summarizes potential modifications and the synthetic approaches that could be employed.

| Modification Type | Example Derivative | Potential Synthetic Approach | Rationale for Modification |

|---|---|---|---|

| Chain Elongation | Dodecanedioic acid, 5-oxo- | Wittig reaction on a suitable aldehyde precursor | Investigate effect of increased lipophilicity |

| Chain Shortening | Decanedioic acid, 5-oxo- | Oxidative cleavage of a suitable alkene | Assess impact of reduced chain length |

| Hydroxylation | 6-Hydroxyundecanedioic acid, 5-oxo- | Alpha-hydroxylation of the ketone | Introduce hydrogen bonding capability |

| Alkylation | 4-Methylundecanedioic acid, 5-oxo- | Alkylation of an enolate intermediate | Probe steric tolerance in binding pockets |

Comparative Research on Structure-Activity Relationships in Model Systems (e.g., related oxo-eicosanoids)

Direct structure-activity relationship (SAR) studies on undecanedioic acid, 5-oxo- are not extensively documented in publicly available literature. Therefore, researchers often draw comparisons to better-studied classes of related lipids, such as oxo-eicosanoids, to infer potential biological roles. Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids like arachidonic acid. researchgate.netlipotype.com

Oxo-eicosanoids, which contain a ketone moiety, are involved in a wide range of physiological and pathological processes, including inflammation. researchgate.net For example, 5-oxo-eicosatetraenoic acid (5-oxo-ETE) is a potent chemoattractant for inflammatory cells. acs.org SAR studies on eicosanoids and other oxidized fatty acids have revealed key structural features that determine their biological activity. acs.orgnih.gov

Key findings from related model systems that may be relevant include:

Position of the Oxo Group: The location of the ketone is critical for receptor binding and biological activity. In many eicosanoids, the position of oxygen-containing functional groups dictates their specific signaling pathway.

Chain Length and Unsaturation: The length of the carbon chain and the number and position of double bonds significantly affect the potency and selectivity of the molecule.

Stereochemistry: The three-dimensional arrangement of substituents can be crucial for activity, particularly for interactions with chiral biological receptors and enzymes.

By synthesizing and testing analogues of undecanedioic acid, 5-oxo- with varied oxo-positions and other modifications, researchers can apply these principles to elucidate its specific biological functions and establish a detailed structure-activity relationship profile.

Vii. Emerging Research Frontiers for Undecanedioic Acid, 5 Oxo and Oxo Dicarboxylic Acids

Discovery of Novel Biosynthetic Enzymes and Pathways

While the biosynthesis of simple α,ω-dicarboxylic acids is well-understood, primarily through the ω-oxidation of fatty acids, the pathways leading to oxo-dicarboxylic acids with a ketone group along the carbon chain, such as Undecanedioic acid, 5-oxo-, remain largely uncharacterized. nih.govnih.gov The ω-oxidation pathway involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases, which functionalize the terminal methyl group of a fatty acid. nih.gov However, this pathway does not account for the internal oxo-group.

Emerging research frontiers are focused on identifying the novel enzymes and metabolic routes responsible for their formation. Key research areas include:

Exploring Modified β-Oxidation: Investigating whether variations of the β-oxidation pathway, perhaps involving specific hydratases or dehydrogenases, could introduce a ketone group onto a dicarboxylic acid precursor.

Aldolase-Mediated Synthesis: 2-oxoacid aldolases are known to catalyze carbon-carbon bond formation, constructing complex oxo-acid frameworks. nih.gov Research into novel aldolases with unique substrate specificities could reveal pathways for synthesizing longer-chain oxo-dicarboxylic acids.

Engineered 2-Keto Acid Pathways: Synthetic biology and metabolic engineering are creating novel metabolic routes for producing a wide range of chemicals. nih.gov By combining enzymes from different native pathways, such as those for amino acid and fatty acid biosynthesis, it may be possible to design microbial chassis for the targeted production of specific oxo-dicarboxylic acids. researchgate.net The discovery process often involves multi-omics approaches—genomics, transcriptomics, and metabolomics—to identify candidate genes and subsequently characterize enzyme function through heterologous expression.

| Research Approach | Objective | Key Enzyme Classes Being Investigated |

| Pathway Elucidation | Identify the natural biosynthetic routes to oxo-dicarboxylic acids. | Cytochrome P450s, Dehydrogenases, Hydratases, Aldolases |

| Metabolic Engineering | Engineer microorganisms for targeted production. | 2-Keto Acid Decarboxylases, Aldehyde Dehydrogenases, Acyltransferases |

| Combinatorial Biosynthesis | Create novel pathways by combining enzymes from different organisms. | P450s, β-amyrin synthases, various oxidases |

Investigation of Environmental Occurrence and Degradation Pathways (non-human)

Oxo-dicarboxylic acids are recognized as significant components of atmospheric organic aerosols, influencing air quality and climate. copernicus.orgpolyu.edu.hk They are largely formed through secondary photochemical processes rather than being emitted from primary sources. copernicus.org Studies of aerosols from urban and biomass burning sources have identified various ketocarboxylic acids, with their concentrations often linked to atmospheric aging and the oxidation of volatile organic compounds (VOCs). copernicus.orgcopernicus.org For instance, oxalic acid (C2), the most abundant diacid, is often formed from the atmospheric degradation of larger precursors. copernicus.org

Despite their detection as a class, the specific environmental occurrence of individual long-chain species like Undecanedioic acid, 5-oxo- is not well documented. Future research is focused on:

Advanced Analytical Detection: Employing high-resolution mass spectrometry and gas chromatography (GC/MS) to identify and quantify specific oxo-dicarboxylic acids in various environmental matrices, including soil, water, and atmospheric particulate matter. polyu.edu.hk

Atmospheric Degradation Studies: Investigating the atmospheric fate of these compounds, particularly their degradation kinetics and mechanisms involving reactions with hydroxyl radicals and ozone. researchgate.netmcgill.ca Such studies are crucial for accurately modeling atmospheric chemistry.

Microbial Degradation: Characterizing the microorganisms and enzymatic pathways responsible for the biodegradation of oxo-dicarboxylic acids in soil and aquatic environments. While microbial degradation of oxo-biodegradable polymers is known to produce smaller oxygenated molecules like carboxylic acids, the specific pathways for metabolizing complex oxo-diacids are a key area of investigation. nih.gov It is hypothesized that pathways similar to β-oxidation could be involved, though the internal ketone group may necessitate specialized enzymes for initial breakdown.

| Environmental Sphere | Key Research Question | Relevant Degradation Processes |

| Atmosphere | What are the sources and sinks of specific oxo-dicarboxylic acids? | Photochemical Oxidation, Ozonolysis, Radical Reactions |

| Hydrosphere | How persistent are these compounds in aquatic systems? | Microbial Degradation, Hydrolysis |

| Lithosphere | What is the role of soil microbes in their turnover? | Fungal and Bacterial Metabolism (e.g., β-oxidation) |

Advanced Computational Modeling for Structure-Function Prediction

Computational chemistry is becoming an indispensable tool for exploring the properties of oxo-dicarboxylic acids before engaging in resource-intensive laboratory experiments. These in silico methods provide deep insights into molecular behavior and can guide the search for biological function.

Advanced computational modeling in this field includes:

Molecular Dynamics (MD) Simulations: MD simulations are used to model the conformational landscape of dicarboxylic acids in different environments, such as in the vapor phase or in aqueous solution. nih.govnih.gov This is critical because the molecule's shape and flexibility determine how it interacts with biological targets. For Undecanedioic acid, 5-oxo-, MD could predict its folding patterns and the accessibility of its functional groups.

Density Functional Theory (DFT): DFT and other quantum mechanical methods are employed to calculate fundamental properties like dissociation constants (pKa values) and to understand intramolecular hydrogen bonding, which can significantly influence a molecule's reactivity and solubility. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds like oxo-dicarboxylic acids, QSAR could be used to predict the biological potency of new derivatives based on descriptors like size, charge distribution, and hydrophobicity.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme active site. nih.gov Researchers can perform virtual screening of oxo-dicarboxylic acid libraries against known protein structures to identify potential biological targets and generate hypotheses about the molecule's mechanism of action. nih.govox.ac.uk

| Computational Method | Application for Oxo-Dicarboxylic Acids | Predicted Outcome |

| Molecular Dynamics (MD) | Simulating molecular motion and conformational changes in solution. | Stable conformations, solvent interactions, binding free energy. |

| Density Functional Theory (DFT) | Calculating electronic structure and molecular properties. | pKa values, reaction energies, spectroscopic properties. |

| QSAR Modeling | Relating chemical structure to biological activity. | Predicted potency of new derivatives, identification of key structural features. |

| Molecular Docking | Predicting binding modes to biological macromolecules. | Potential protein targets, binding affinity scores, key intermolecular interactions. |

Development of High-Throughput Screening Methods for Biological Interactions (non-human cellular models)

To efficiently explore the biological activities of Undecanedioic acid, 5-oxo- and related compounds, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid testing of thousands of compounds to identify "hits" that modulate a specific biological pathway or cellular phenotype. semanticscholar.org The development of these methods for oxo-dicarboxylic acids is a key research frontier.

Strategies for developing HTS assays in non-human cellular models include:

Cell-Based Metabolic Assays: Using non-human cell lines (e.g., murine hepatocytes, yeast models) to screen for compounds that alter key metabolic pathways. For example, an assay could measure the activity of enzymes involved in fatty acid oxidation or the tricarboxylic acid cycle to see if they are inhibited or activated by oxo-dicarboxylic acids. nih.gov

Transcriptomic Profiling: Employing platforms like L1000 to analyze changes in gene expression across a whole genome after cellular exposure to a compound. nih.gov This can reveal the pathways a compound affects without a priori knowledge of its target and can be used to group compounds with similar mechanisms of action.

Phenotypic Screening: Using automated microscopy and image analysis to screen for changes in cell morphology, proliferation, or other observable characteristics in non-human cells.

Yeast-Based Screens: Genetically modified yeast (e.g., Saccharomyces cerevisiae) provides a powerful and cost-effective platform for HTS. Yeast can be engineered to report on the activity of specific metabolic pathways or to express a non-native protein target of interest.

| Screening Approach | Model System | Measured Endpoint | Potential Application |

| Target-Based Screening | Purified enzymes, Recombinant yeast | Enzyme inhibition/activation (e.g., IC50) | Identify specific molecular targets. |

| Cell-Based Metabolic Assay | Murine hepatocytes, Myoblasts | Changes in metabolite levels (e.g., oxygen consumption, lactate (B86563) production) | Discover modulators of cellular metabolism. |

| Transcriptomic Profiling | Various non-human cell lines | Differential gene expression patterns | Elucidate mechanism of action and support read-across. |

| Phenotypic Screening | Fungal or bacterial cultures | Inhibition of microbial growth | Identify potential antimicrobial properties. |

Integration into Systems Biology Approaches for Metabolic Network Analysis

Systems biology aims to understand the complex interactions within a biological system as a whole. Integrating Undecanedioic acid, 5-oxo- and other oxo-dicarboxylic acids into systems-level models is a crucial step toward understanding their physiological relevance. This involves mapping their reactions onto genome-scale metabolic networks and simulating their impact on cellular function.

Key approaches in this frontier include:

Metabolic Network Reconstruction: The first step is to define the biochemical reactions involving the compound, including its synthesis, degradation, and any other transformations. This requires the identification of the specific enzymes responsible, which links the metabolic reaction to the organism's genome.

Metabolic Flux Analysis (MFA): MFA is an experimental and computational technique used to quantify the rates (fluxes) of metabolic reactions within a cell. creative-proteomics.com By feeding cells stable isotope-labeled substrates (e.g., ¹³C-glucose) and tracking the incorporation of the label into downstream metabolites, researchers can map the flow of carbon through the metabolic network. biorxiv.org This could be used to trace the precursors of Undecanedioic acid, 5-oxo- or to follow its catabolism.

Flux Balance Analysis (FBA): FBA is a mathematical method for simulating metabolism using a genome-scale model. wikipedia.org Once the reactions involving an oxo-dicarboxylic acid are added to the network, FBA can be used to predict how its presence or metabolism will affect cellular objectives, such as biomass production or ATP synthesis, under various conditions. researchgate.net This allows for in silico experiments to generate hypotheses about the compound's metabolic role. For example, FBA could predict whether the metabolism of Undecanedioic acid, 5-oxo- provides a significant energy advantage to a cell.

The integration of metabolomics data with these modeling approaches provides a powerful platform for moving from simple correlation to a causal understanding of how oxo-dicarboxylic acids influence cellular physiology. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-oxo-undecanedioic acid, and what purity benchmarks should be established?

- Methodological Answer : Synthesis typically involves controlled oxidation of undecanedioic acid derivatives or enzymatic modifications. Purity benchmarks (≥97%) should be verified via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), as described in metabolomic studies . Researchers must validate purity using melting point analysis (e.g., 26–29°C for related compounds) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. How should researchers characterize the structural integrity of 5-oxo-undecanedioic acid using spectroscopic techniques?

- Methodological Answer : A multi-technique approach is critical:

- NMR : Analyze proton (¹H) and carbon (¹³C) spectra to confirm keto-group positioning and carbon backbone .

- Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) stretches near 1700–1750 cm⁻¹ .

- Mass Spectrometry : Compare fragmentation patterns with reference spectra (e.g., EPA/NIH database entries for similar dicarboxylic acids) .

Q. What safety protocols are critical when handling 5-oxo-undecanedioic acid in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications for related compounds:

- Use fume hoods to avoid inhalation of aerosols (H335) and wear nitrile gloves to prevent skin irritation (H315) .

- Store in sealed containers at <25°C, segregated from oxidizers .

- In case of eye exposure, irrigate with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of 5-oxo-undecanedioic acid across different studies?

- Methodological Answer : Conduct systematic meta-analyses to identify confounding variables:

- Compare solvent systems (e.g., aqueous vs. organic) used in prior studies, as polarity affects solubility and reactivity .

- Validate discrepancies in melting points or spectral data using standardized protocols (e.g., ASTM guidelines) .

- Cross-reference with high-purity commercial standards if available .

Q. What experimental design considerations are paramount when investigating the metabolic pathways involving 5-oxo-undecanedioic acid?

- Methodological Answer :

- Model Systems : Use human cell lines (e.g., hepatic HepG2) or rodent models to assess metabolic flux .

- Isotope Tracing : Employ ¹³C-labeled compounds to track incorporation into downstream metabolites via LC-MS .

- Control Groups : Include knockouts of candidate enzymes (e.g., acyl-CoA dehydrogenases) to confirm pathway specificity .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in toxicological studies of 5-oxo-undecanedioic acid?

- Methodological Answer :

- Non-linear Regression : Fit data to Hill or logistic models to estimate EC₅₀ values .

- ANOVA with Post Hoc Tests : Compare variance across dosage groups (e.g., 0–100 µM) .

- Machine Learning : Apply clustering algorithms to identify outlier responses in high-throughput screens .

Q. How should researchers validate the biological relevance of in vitro findings for 5-oxo-undecanedioic acid in complex mammalian systems?

- Methodological Answer :

- Ex Vivo Validation : Test compound effects on tissue explants (e.g., aortic segments for vascular studies) .

- Omics Integration : Correlate in vitro results with transcriptomic/proteomic datasets from animal models .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodents to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.